N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide
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Overview
Description
N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with a thiadiazole moiety and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-dimethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide typically involves multiple steps. One common route starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by the reaction of hydrazonoyl halides with potassium thiocyanate . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the phenylethyl group through a Friedel-Crafts alkylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also critical to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N1,N~1~-dimethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
N~1~,N~1~-dimethyl-N~4~-(2-phenylethyl)piperidine-1,4-dicarboxamide: Similar structure but lacks the thiadiazole ring.
N~1~,N~1~-dimethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine: Contains a piperidine ring but has different substituents.
Piperidine, 1-(2-phenylethyl)-: Contains a phenylethyl group but lacks the thiadiazole and dicarboxamide functionalities.
Uniqueness
N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C19H25N5O2S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-N,1-N-dimethyl-4-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide |
InChI |
InChI=1S/C19H25N5O2S/c1-23(2)19(26)24-12-10-15(11-13-24)17(25)20-18-22-21-16(27-18)9-8-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H,20,22,25) |
InChI Key |
MKWMXWREHVCFPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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